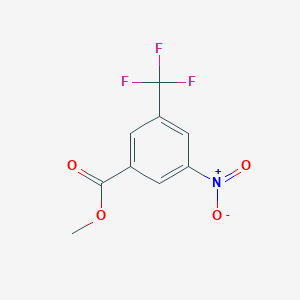
Methyl 3-nitro-5-(trifluoromethyl)benzoate
Descripción general
Descripción
Methyl 3-nitro-5-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C9H6F3NO4 . It has a molecular weight of 249.15 .
Molecular Structure Analysis
The InChI code for Methyl 3-nitro-5-(trifluoromethyl)benzoate is 1S/C9H6F3NO4/c1-17-8(14)5-2-6(9(10,11)12)4-7(3-5)13(15)16/h2-4H,1H3 .Physical And Chemical Properties Analysis
Methyl 3-nitro-5-(trifluoromethyl)benzoate is a white to yellow powder or crystals .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Development
Methyl 3-nitro-5-(trifluoromethyl)benzoate: is utilized in the synthesis of various pharmaceutical compounds. The trifluoromethyl group (-CF₃) is a common pharmacophore in many FDA-approved drugs . This group can significantly alter the biological activity of compounds, often leading to improved potency and metabolic stability. For instance, molecules with a -CF₃ group attached to a tertiary stereogenic center have shown improved drug potency toward enzyme inhibition .
Organic Synthesis
Methyl 3-nitro-5-(trifluoromethyl)benzoate: is a valuable reagent in organic synthesis. It can undergo various chemical reactions, including lithiation, to introduce functional groups into molecules, which is crucial for constructing complex organic compounds .
Safety and Hazards
Safety information indicates that Methyl 3-nitro-5-(trifluoromethyl)benzoate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .
Mecanismo De Acción
Mode of Action
It’s known that nitroaromatic compounds can undergo reduction reactions in biological systems, potentially leading to the formation of reactive species .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Nitroaromatic compounds can participate in various biochemical reactions, but the exact pathways influenced by Methyl 3-nitro-5-(trifluoromethyl)benzoate remain to be elucidated .
Pharmacokinetics
Some general properties can be inferred from its structure :
- Absorption : The compound is predicted to have high gastrointestinal absorption .
- Distribution : It is predicted to be able to cross the blood-brain barrier, suggesting wide distribution in the body .
- Metabolism : The compound is not a substrate for P-glycoprotein, suggesting it may not be actively transported out of cells . It is predicted to inhibit CYP1A2 and CYP2C19, which could impact the metabolism of other drugs .
Result of Action
The molecular and cellular effects of Methyl 3-nitro-5-(trifluoromethyl)benzoate’s action are currently unknown due to the lack of research on this compound .
Propiedades
IUPAC Name |
methyl 3-nitro-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(14)5-2-6(9(10,11)12)4-7(3-5)13(15)16/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGZRXWZOZSBED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596700 | |
| Record name | Methyl 3-nitro-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22227-63-0 | |
| Record name | Methyl 3-nitro-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

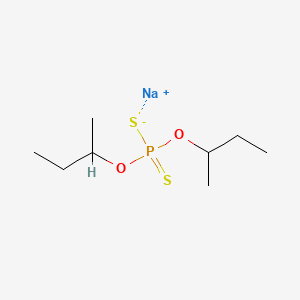
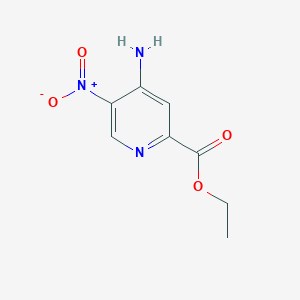
![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B1603598.png)


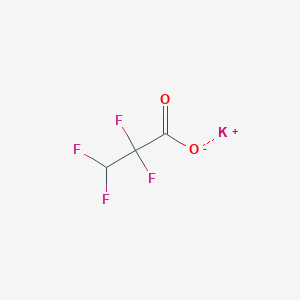


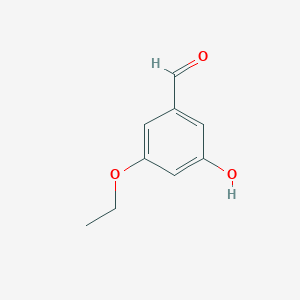
![Methyl thieno[3,2-C]pyridine-2-carboxylate](/img/structure/B1603606.png)


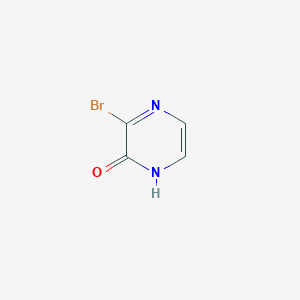
![2,3-Difluoro-1-methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene](/img/structure/B1603613.png)